One of the primary applications of acetyl iodide lies in its ability to initiate controlled radical polymerization (CRP) processes [1]. CRP techniques allow for the synthesis of polymers with well-defined structures and controlled molecular weights. Acetyl iodide acts as an initiator by readily generating a reactive radical species that can trigger the polymerization reaction. Studies have shown that acetyl iodide can initiate the polymerization of various monomers, including ethoxyethyl ether (EtOx) [1]. Research suggests that acetyl iodide-initiated CRP exhibits good control over the polymerization process, leading to polymers with narrow polydispersity indices (PDI), an indicator of uniformity in polymer chain lengths.
[1] Semi-logarithmic kinetic plot of acetyl bromine and acetyl iodine... | Download Scientific Diagram - ResearchGate ()
Acetyl iodide is an organoiodine compound with the chemical formula CH₃COI. It appears as a colorless liquid and is formally derived from acetic acid. Although it is less common in laboratory settings compared to acetyl bromide and acetyl chloride, acetyl iodide is produced on a larger scale in industrial processes. Specifically, it is generated during the carbonylation of methyl iodide in the Cativa and Monsanto processes, which are vital for acetic acid production. Acetyl iodide also serves as an intermediate in synthesizing acetic anhydride from methyl acetate .
Acetyl iodide is a hazardous compound due to its:
Additionally, it reacts vigorously with water or alcohol, producing hydrogen iodide and acetic acid:
Acetyl iodide can also react with various sulfides, leading to the formation of complex organic structures
Acetyl iodide can be synthesized through several methods:
These methods highlight the compound's versatility and importance in organic synthesis
Acetyl iodide has several notable applications:
Interaction studies involving acetyl iodide primarily focus on its reactivity with other functional groups. For instance, its reaction with carboxylic acids has been extensively documented, showcasing its ability to facilitate transformations that are not typical for other acyl halides. The exothermic nature of its reactions with bases also indicates potential safety considerations when handling this compound
Acetyl iodide shares similarities with other acyl halides but exhibits unique properties that distinguish it from them. Below is a comparison table highlighting these differences:
Compound | Formula | Reactivity with Carboxylic Acids | Common Uses |
---|---|---|---|
Acetyl Iodide | CH₃COI | Iodide/hydroxide exchange | Organic synthesis, precursor |
Acetyl Chloride | CH₃COCl | Forms esters directly | Widely used as an acylating agent |
Acetyl Bromide | CH₃COBr | Forms esters directly | Organic synthesis |
Benzoyl Iodide | C₆H₅C(O)I | Similar reactivity patterns | Organic synthesis |
Acetyl iodide's unique reactivity profile, particularly its tendency to undergo exchange rather than direct esterification, sets it apart from its counterparts .
Direct iodination of acetic acid derivatives represents a fundamental approach for acetyl iodide synthesis in laboratory settings [1]. The most effective method involves the use of diiodosilane (silicon dihydride diiodide) as a reagent for the direct, high-yield synthesis of acyl iodides from various carboxylic acid derivatives [2]. This transformation is remarkably accelerated by the presence of elemental iodine, which acts as a promoter in the reaction mechanism [2].
In the absence of iodine, diiodosilane reacts with carboxylic acids and esters similarly to iodotrimethylsilane, forming the corresponding silyl carboxylates [2]. However, in contrast to iodotrimethylsilane, diiodosilane and iodine react further with silyl carboxylates to produce acyl iodides [2]. The reaction proceeds quantitatively when carboxylic acids are converted into acyl iodides within one hour at 50 degrees Celsius using diiodosilane and iodine in equimolar quantities [2].
The stoichiometry of this reaction indicates that one mole of diiodosilane donates two moles of iodide anions in the reaction with carboxylic acid, producing one mole of hydrogen iodide and one mole of acyl iodide [2]. This procedure has been successfully tested with several aliphatic acids, including acetic, butyric, valeric, and lauric acids [2].
Alternative methods include the use of iodine as an acetyl transfer catalyst, where alcohols are treated with acetic anhydride in the presence of a catalytic amount of iodine at room temperature [3]. This approach yields the corresponding acetates in excellent yields and proceeds rapidly at ambient temperature [3]. The reaction mechanism involves polarization of the acetic anhydride by forming a complex with iodine, followed by nucleophilic attack of the alcohol [3].
Table 1: Laboratory-Scale Synthesis Methods for Acetyl Iodide
Method | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Key Features |
---|---|---|---|---|---|
Direct Iodination with Diiodosilane | Diiodosilane + Iodine | 50 | 1 hour | 95-99 | High yield, accelerated by iodine |
Iodotrimethylsilane + Iodine | Iodotrimethylsilane + Iodine | 50 | 15 hours | <8 | Low yield, inefficient |
Acetic Acid + Iodine Catalysis | Acetic acid + Elemental iodine | Room temperature | Variable | Quantitative | Metal-free conditions |
Direct Acetylation with Iodine Catalyst | Acetic anhydride + Iodine | Room temperature | Short time | Excellent | Catalytic amount of iodine |
Gas-phase reactions of methyl iodide with carbon monoxide represent a critical pathway for acetyl iodide formation, particularly relevant to industrial processes [4]. The addition of hydrogen iodide to ketene results in rapid formation of acetyl iodide at temperatures ranging from 498 to 525 Kelvin [4]. The subsequent slower reaction between hydrogen iodide and acetyl iodide produces methane and acetaldehyde under low conversion conditions [4].
The mechanism involves several key steps: oxidative addition of methyl iodide, migratory insertion of carbon monoxide, and reductive elimination to form acetyl iodide [4]. The reaction has been investigated at various initial pressures at 507 Kelvin, with most experiments conducted in the presence of inert additives such as nitrogen or cyclobutane tetrafluoride [4].
Gas-phase combustion studies of methyl iodide have revealed the behavior of free radicals and products including formaldehyde and iodine species [5]. Under conditions of slow and explosive combustion, the reaction between methyl radicals and oxygen proceeds via the pathway: methyl radical + oxygen → formaldehyde + hydroxyl radical [5]. At higher pressures under slow combustion conditions, formaldehyde becomes detectable in the gas phase through the reaction between methyl radicals and oxygen [5].
Table 2: Gas-Phase Reaction Conditions
Reactants | Temperature Range (K) | Pressure Conditions | Products | Mechanism | Industrial Relevance |
---|---|---|---|---|---|
Methyl iodide + Carbon monoxide | 423-473 | Variable | Acetyl iodide intermediate | Carbonylation catalysis | Primary route (Cativa/Monsanto) |
Hydrogen iodide + Ketene | 498-525 | Low conversions (<10%) | Acetyl iodide (rapid formation) | Addition reaction | Research interest |
Methyl radicals + Oxygen | 553-603 | 1.0-5.5 cm Hg | Formaldehyde + iodine species | Radical combustion | Atmospheric chemistry |
The Cativa process represents a significant advancement in industrial acetic acid production, where acetyl iodide plays a crucial intermediate role [6] [7]. Developed by British Petroleum Chemicals, this process utilizes an iridium-containing catalyst, specifically the anionic complex diiododicarbonyliridate(I) [6]. The process operates under similar conditions to the Monsanto process but offers superior performance characteristics [7].
The catalytic cycle begins with the reaction of methyl iodide with the square planar active catalyst species to form the octahedral iridium(III) species, the facial-isomer of methyltricarbonyliridium triiodide [6]. This oxidative addition reaction involves the formal insertion of the iridium(I) center into the carbon-iodine bond of methyl iodide [6]. After ligand exchange of iodide for carbon monoxide, the migratory insertion of carbon monoxide into the iridium-carbon bond results in the formation of a square pyramidal species with a bound acetyl ligand [6].
The active catalyst species is regenerated by the reductive elimination of acetyl iodide from the intermediate complex [6]. The acetyl iodide is subsequently hydrolyzed to produce the acetic acid product, simultaneously generating hydroiodic acid which is used to convert the starting material methanol to the methyl iodide required for the first step [6].
The Cativa process demonstrates high productivity methanol carbonylation catalysis using iridium at low water concentrations [7]. The catalyst system exhibits high stability, allowing access to a wide range of process conditions and compositions without catalyst precipitation [7]. Two distinct classes of promoters have been identified: simple iodide complexes of zinc, cadmium, mercury, indium, and gallium, and carbonyl complexes of tungsten, rhenium, ruthenium, and osmium [7].
The process achieves acetic acid production with selectivity exceeding 99% based upon methanol [7]. The levels of liquid by-products formed represent a significant improvement over conventional high-water rhodium-based catalyst systems used in the Monsanto process [7]. Carbon monoxide yields exceed 90%, with overall yields reaching as high as 98% [7].
The Monsanto process, historically the dominant method for industrial acetic acid production, employs rhodium-based homogeneous catalysts for methanol carbonylation [8] [9]. The catalytically active species is the anion cis-dicarbonylrhodium diiodide, which operates through a well-established six-step catalytic cycle [8].
The first organometallic step involves oxidative addition of methyl iodide to the rhodium catalyst to form the hexacoordinate species methyldicarbonylrhodium triiodide [8]. This anion rapidly transforms through migration of the methyl group to an adjacent carbonyl ligand, forming the pentacoordinate acetyl complex acetylcarbonylrhodium triiodide [8]. The five-coordinate complex then reacts with carbon monoxide to form the six-coordinate dicarbonyl complex, which undergoes reductive elimination to release acetyl iodide [8].
The reaction mechanism demonstrates first-order kinetics with respect to both methyl iodide and the rhodium catalyst [8] [10]. The oxidative addition of methyl iodide is identified as the rate-determining step of the catalytic cycle [10]. The process operates at pressures of 30-60 atmospheres and temperatures of 150-200 degrees Celsius, achieving selectivity greater than 99% [8].
Key mechanistic differences between the Cativa and Monsanto processes relate to the metal center and associated kinetic behavior [7] [11]. The oxidative addition rate of methyl iodide to iridium complexes can be increased up to 150 times faster than rhodium-based homogeneous catalysts [11]. In the iridium-based Cativa catalyst, the oxidative addition of methyl iodide is not the rate-determining step, unlike in the rhodium-based system [11].
The rate-determining step in the Cativa process is proposed as the insertion of carbon monoxide into the iridium-acyl species through elimination of ionic iodide from the iridium complex intermediate [11]. Various metal promoters have been investigated to improve the activity of iridium-based homogeneous catalysts by reducing the concentration of iodide ions, which helps iodide consumption during the catalytic cycle [11].
Table 3: Industrial Production Processes - Cativa vs Monsanto
Process | Catalyst | Operating Pressure (bar) | Operating Temperature (°C) | Water Concentration | Selectivity (%) | Rate Determining Step | Acetyl Iodide Role |
---|---|---|---|---|---|---|---|
Cativa Process | Iridium [Ir(CO)₂I₂]⁻ | 30-60 | 150-200 | Low (2-5%) | >99 | Carbon monoxide migratory insertion | Intermediate, rapid hydrolysis |
Monsanto Process | Rhodium [Rh(CO)₂I₂]⁻ | 30-60 | 150-200 | High (14-15%) | >99 | Methyl iodide oxidative addition | Intermediate, rapid hydrolysis |
Table 4: Thermodynamic Properties of Acetyl Iodide
Property | Value | Units | Reference |
---|---|---|---|
Enthalpy of formation (liquid) | -162.3 ± 0.88 | kJ/mol | Devore and O'Neal, 1969 [12] |
Enthalpy of formation (liquid) | -166.3 ± 0.2 | kJ/mol | Walsh and Benson, 1966 [12] |
Enthalpy of formation (liquid) | -166.3 ± 0.3 | kJ/mol | Carson and Skinner, 1949 [12] |
Heat of hydrolysis | -93.97 | kJ/mol | Devore and O'Neal, 1969 [12] |
Heat of hydrolysis | -90.33 | kJ/mol | Carson and Skinner, 1949 [12] |
Boiling point | 108 | °C | Standard reference [13] |
Molecular weight | 169.95 | g/mol | Molecular formula C₂H₃IO [13] |
Flammable;Corrosive